

"mass spectrometry fragmentation pattern of 19-Methyltricosanoyl-CoA"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19-Methyltricosanoyl-CoA

Cat. No.: B15548054

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An in-depth analysis of the mass spectrometry fragmentation pattern of **19-Methyltricosanoyl-CoA**, a branched long-chain fatty acyl-coenzyme A, is crucial for its accurate identification and quantification in complex biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics research.

Application Notes

Introduction

19-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in various metabolic pathways. Its detection and quantification are essential for understanding its physiological and pathological significance. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the premier analytical technique for this purpose due to its high sensitivity and specificity.^{[1][2]} This document outlines the expected fragmentation behavior of **19-Methyltricosanoyl-CoA** and provides a general protocol for its analysis.

Predicted Mass and Molecular Formula

- Molecular Formula: C₄₅H₈₄N₇O₁₇P₃S
- Monoisotopic Mass: 1151.49 g/mol

- Precursor Ion ($[M+H]^+$): m/z 1152.5

Predicted Fragmentation Pattern

While specific experimental data for **19-Methyltricosanoyl-CoA** is not readily available in the public domain, the fragmentation pattern can be predicted based on the well-established behavior of other long-chain acyl-CoAs in tandem mass spectrometry.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Upon collision-induced dissociation (CID) in positive ion mode, acyl-CoAs typically undergo characteristic fragmentation, primarily within the coenzyme A moiety. The most prominent fragmentation pathways include:

- Neutral Loss of the Phosphorylated ADP Moiety: A characteristic neutral loss of 507.1 Da is consistently observed for all acyl-CoAs, resulting from the cleavage of the pyrophosphate bond.[\[3\]](#)[\[4\]](#) This is the most abundant fragmentation and is frequently used for neutral loss scans to identify all acyl-CoA species in a sample.[\[6\]](#)
 - Fragment Ion: $[M+H-507]^+$
- Formation of the Adenosine Diphosphate Fragment Ion: Cleavage between the 5'-diphosphates of the coenzyme A molecule results in a fragment ion with an m/z of 428.1.[\[3\]](#)[\[5\]](#)[\[7\]](#)
- Fragmentation of the Acyl Chain: While less common for identification purposes, some fragmentation can occur along the fatty acyl chain. For branched-chain fatty acids, fragmentation can be more pronounced around the methyl branch point.[\[8\]](#) This can provide structural information about the acyl chain itself.

The expected major product ions for **19-Methyltricosanoyl-CoA** are summarized in the table below.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Description |
|---------------------|-----------------------------|---|
| 1152.5 | 645.4 | Neutral loss of the phosphorylated ADP moiety ($[M+H-507]^+$) |
| 1152.5 | 428.1 | Adenosine diphosphate fragment |

Experimental Protocol

This protocol provides a general method for the extraction and analysis of **19-Methyltricosanoyl-CoA** from biological samples using LC-MS/MS.

1. Sample Preparation and Extraction

- Objective: To extract acyl-CoAs from biological tissues or cells while minimizing degradation.
- Materials:
 - Biological tissue or cell pellet
 - Internal Standard (e.g., Heptadecanoyl-CoA)[\[6\]](#)
 - Acetonitrile/Methanol/Water (2:2:1 v/v/v) extraction solvent[\[9\]](#)
 - Centrifuge
- Procedure:
 - Homogenize the tissue or cell pellet in the cold extraction solvent.
 - Add the internal standard to the homogenate.
 - Vortex the mixture thoroughly.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

- Objective: To separate **19-Methyltricosanoyl-CoA** from other metabolites in the extract.
- Typical Column: C18 reversed-phase column.[6]
- Mobile Phase A: 5-10 mM Ammonium Acetate in water.[3]
- Mobile Phase B: Acetonitrile.[3]
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the long-chain acyl-CoAs.
- Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 μ L/min.

3. Mass Spectrometry (MS)

- Objective: To detect and quantify **19-Methyltricosanoyl-CoA**.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[6][10]
- Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[11]
- MRM Transitions:
 - Primary Transition: $1152.5 \rightarrow 645.4$ (Precursor $\rightarrow [M+H-507]^+$)
 - Confirmatory Transition: $1152.5 \rightarrow 428.1$ (Precursor \rightarrow Adenosine diphosphate fragment)

Quantitative Data Summary

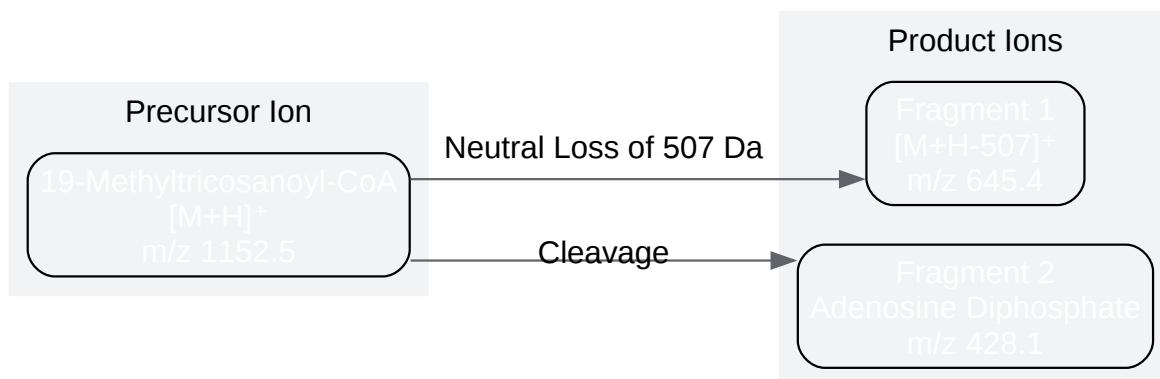
The following table outlines the key parameters for the quantitative analysis of **19-Methyltricosanoyl-CoA**.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|------------------------|----------------------|--------------------------|-------------------------|
| 19-Methyltricosanoyl-CoA | 1152.5 | 645.4 | Optimize experimentally | Optimize experimentally |
| 19-Methyltricosanoyl-CoA | 1152.5 | 428.1 | Optimize experimentally | Optimize experimentally |
| Internal Standard (e.g., Heptadecanoyl-CoA) | IS-specific m/z | IS-specific m/z | Optimize experimentally | Optimize experimentally |

Collision energy and dwell time are instrument-dependent and should be optimized for maximum signal intensity.

Visualizations

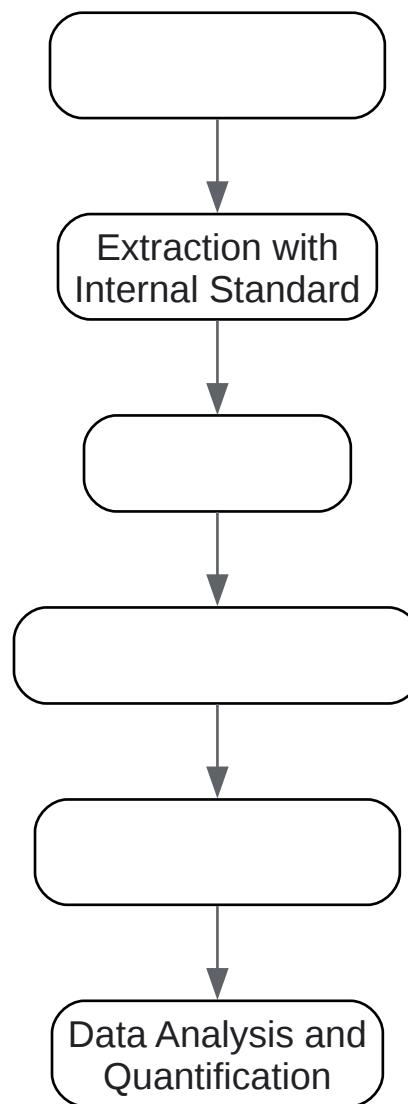
Fragmentation Pathway of **19-Methyltricosanoyl-CoA**



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Caption: Predicted fragmentation of **19-Methyltricosanoyl-CoA**.

General Experimental Workflow for Acyl-CoA Analysis

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Caption: Workflow for acyl-CoA analysis by LC-MS/MS.

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